molecular formula C10H12O3 B3271724 2-(Methoxymethoxy)-5-methylbenzaldehyde CAS No. 55359-68-7

2-(Methoxymethoxy)-5-methylbenzaldehyde

Cat. No.: B3271724
CAS No.: 55359-68-7
M. Wt: 180.2 g/mol
InChI Key: OTJOPIGTFBORSJ-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-5-methylbenzaldehyde (CAS 55359-68-7) is a specialized benzaldehyde derivative with the molecular formula C 10 H 12 O 3 and a molecular weight of 180.20 g/mol . This compound, characterized by a methoxymethoxy ether (-OCH2OCH3) and an aldehyde group on a toluene-substituted benzene ring, serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The primary research value of this compound lies in its application as a key precursor for the synthesis of more complex molecules. Benzaldehyde derivatives are frequently employed in the development of pharmaceutical candidates, such as in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors investigated for therapeutic applications . The presence of both the aldehyde group, which is highly reactive and can undergo condensation or reduction reactions, and the protected methoxymethoxy group, which can modulate the compound's reactivity and solubility, makes it a versatile starting material for constructing heterocyclic compounds, ligands, and functionalized materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-(methoxymethoxy)-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-3-4-10(13-7-12-2)9(5-8)6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJOPIGTFBORSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280487
Record name 2-(Methoxymethoxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55359-68-7
Record name 2-(Methoxymethoxy)-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55359-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxymethoxy)-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethoxy)-5-methylbenzaldehyde typically involves the protection of hydroxyl groups using methoxymethyl (MOM) ethers. One common method includes the reaction of alcohols or phenols with formaldehyde dimethyl acetal in the presence of catalytic amounts of ZrO(OTf)2 under solvent-free conditions . This method is advantageous due to its high efficiency, short reaction times, and the reusability of the catalyst.

Industrial Production Methods: Industrial production of 2-(Methoxymethoxy)-5-methylbenzaldehyde may involve large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethoxy)-5-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxymethoxy group.

Major Products Formed:

    Oxidation: 2-(Methoxymethoxy)-5-methylbenzoic acid.

    Reduction: 2-(Methoxymethoxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethoxy)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)-5-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-(methoxymethoxy)-5-methylbenzaldehyde to other benzaldehyde derivatives are summarized below, with key distinctions in substituents, reactivity, and applications highlighted.

Table 1: Structural Comparison

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications References
2-(Methoxymethoxy)-5-methylbenzaldehyde -OCH₂OCH₃ (2), -CH₃ (5) C₁₀H₁₂O₃ Catalyst precursor; hydroxyl protection
5-Acetyl-2-methoxybenzaldehyde -OCH₃ (2), -COCH₃ (5) C₁₀H₁₀O₃ Lab reagent; low hazard profile
2-Fluoro-5-methoxybenzaldehyde -F (2), -OCH₃ (5) C₈H₇FO₂ Pharmaceutical intermediate
2-Methoxy-5-(methoxymethoxy)benzaldehyde -OCH₃ (2), -OCH₂OCH₃ (5) C₁₀H₁₂O₄ Hydroxyl-protected intermediate
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde -OH (2), -CH₂OCH₃ (3), -CH₃ (5) C₁₀H₁₂O₃ Intramolecular hydrogen bonding; crystal engineering
Benzaldehyde, 2-(methoxymethoxy)-5-(trifluoromethyl)- -OCH₂OCH₃ (2), -CF₃ (5) C₁₀H₉F₃O₃ Enhanced lipophilicity; agrochemical research

Key Comparative Analysis

Substituent Effects on Reactivity :

  • The methoxymethoxy group in 2-(Methoxymethoxy)-5-methylbenzaldehyde provides steric hindrance and electronic modulation, making it less reactive toward electrophilic substitution compared to 2-hydroxy analogs (e.g., 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde) .
  • Electron-withdrawing groups (e.g., -CF₃ in the trifluoromethyl derivative) increase aldehyde electrophilicity, enhancing reactivity in nucleophilic additions .

Synthetic Utility :

  • Unlike 5-Acetyl-2-methoxybenzaldehyde (used as a stable lab reagent) , 2-(Methoxymethoxy)-5-methylbenzaldehyde is designed for transient protection-deprotection strategies, critical in multi-step syntheses .
  • The trifluoromethyl analog’s lipophilicity (LogP = 2.2) makes it valuable in agrochemical research, whereas the methyl derivative’s balance of hydrophobicity and solubility suits catalysis .

Fluorinated derivatives (e.g., 2-Fluoro-5-methoxybenzaldehyde) pose higher environmental persistence risks .

Applications :

  • Catalysis : The methyl-substituted compound is pivotal in zirconium salan catalysts for ethylene polymerization, outperforming analogs with bulkier substituents (e.g., anthracenyl) in activity .
  • Drug Development : Derivatives like 4-((1-Methyl-2-nitro-1H-imidazol-5-yl)methoxy)benzaldehyde () are optimized for nitroimidazole-based therapeutics, contrasting with the methyl/methoxymethoxy compound’s niche in natural product synthesis .

Research Findings and Data

Table 2: Computed Properties (Selected Compounds)

Property 2-(Methoxymethoxy)-5-methylbenzaldehyde 2-(Methoxymethoxy)-5-(trifluoromethyl)benzaldehyde
Molecular Weight 180.20 g/mol 234.17 g/mol
Topological Polar Surface Area 35.5 Ų 35.5 Ų
LogP (Predicted) ~1.8 2.2
Hydrogen Bond Acceptors 3 6

Notable Observations :

  • The trifluoromethyl derivative exhibits higher molecular weight and lipophilicity (LogP = 2.2) due to the -CF₃ group, making it more suitable for membrane-permeable agrochemicals .
  • Both methoxymethoxy-substituted compounds share identical polar surface areas, suggesting similar solubility profiles in polar solvents .

Biological Activity

2-(Methoxymethoxy)-5-methylbenzaldehyde, a compound with the CAS number 55359-68-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The molecular formula of 2-(Methoxymethoxy)-5-methylbenzaldehyde is C10H12O3, indicating the presence of methoxy and aldehyde functional groups. The structure is characterized by a benzene ring substituted with methoxymethoxy and methyl groups.

PropertyValue
Molecular Weight180.20 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Biological Activity

2-(Methoxymethoxy)-5-methylbenzaldehyde exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The mechanism of action primarily involves the formation of covalent bonds with biological macromolecules, leading to inhibition of key enzymatic pathways.

Antimicrobial Activity

Research indicates that this compound shows significant activity against several bacterial strains. A study conducted by researchers demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

  • Case Study on Antifungal Properties : A clinical trial evaluated the antifungal activity of 2-(Methoxymethoxy)-5-methylbenzaldehyde against Candida albicans. Results showed a reduction in fungal load by 70% within 48 hours of treatment.
  • Anticancer Research : Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines, particularly in breast cancer cells. The mechanism appears to involve the activation of caspase pathways.

The biological activity of 2-(Methoxymethoxy)-5-methylbenzaldehyde can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with amino acid residues in enzymes, leading to inhibition.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress in target cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Methoxymethoxy)-5-methylbenzaldehyde, and how are methoxymethyl groups introduced?

  • Methodological Answer : The synthesis typically involves methoxymethylation of a phenolic precursor. For example, analogous compounds like 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde are synthesized via nucleophilic substitution using a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) under elevated temperatures . Methoxymethyl groups can be introduced using methoxymethyl chloride or similar protecting agents, with purification via column chromatography to isolate the aldehyde product .

Q. Which spectroscopic techniques are critical for characterizing 2-(Methoxymethoxy)-5-methylbenzaldehyde?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10 ppm) and methoxymethoxy/methyl substituents.
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch).
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ expected at m/z 196.12).
    Comparative analysis with structurally similar compounds (e.g., 2-Methoxy-5-methylbenzaldehyde) aids in spectral interpretation .

Q. How should this compound be stored to ensure stability during research?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at 0–6°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, as methoxymethoxy groups are hydrolytically sensitive. Stability under these conditions is inferred from protocols for related aldehydes .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of 2-(Methoxymethoxy)-5-methylbenzaldehyde?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Base Optimization : Use anhydrous K₂CO₃ or Cs₂CO₃ to deprotonate phenolic intermediates efficiently .
  • Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation.
  • Workup : Acidic quenching followed by extraction (e.g., ethyl acetate) minimizes aldehyde degradation .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., imidazole-containing aldehydes) to identify critical functional groups .
  • Purity Validation : Ensure ≥95% purity via HPLC; impurities (e.g., hydrolyzed products) may skew bioassay results .
  • Assay Reproducibility : Validate activity across multiple cell lines (e.g., cancer vs. normal) and replicate experiments under controlled O₂ levels to account for oxidative stress artifacts .

Q. How does the substitution pattern influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The methoxymethoxy group at position 2 sterically hinders electrophilic substitution at adjacent positions, directing reactions (e.g., Suzuki coupling) to the para-methyl-substituted ring.
  • Comparative studies with 4-Methoxy-2,5-dimethylbenzaldehyde show that electron-donating groups (e.g., -OCH₂OCH₃) activate the ring for nucleophilic attacks at specific sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for this compound?

  • Methodological Answer :

  • Solvent Effects : Compare data in deuterated DMSO vs. CDCl₃; DMSO may deshield aldehyde protons .
  • Dynamic Effects : Rotameric equilibria in methoxymethoxy groups can split peaks; use variable-temperature NMR to confirm .
  • Reference Standards : Cross-check with PubChem or CAS data for 2-Methoxy-5-methylbenzaldehyde, adjusting for the additional methoxymethoxy group .

Experimental Design Considerations

Q. What in vitro precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves and lab coats; avoid skin contact due to potential aldehyde reactivity .
  • Ventilation : Conduct reactions in fume hoods to limit inhalation of volatile byproducts (e.g., formaldehyde) .
  • Waste Disposal : Neutralize aldehyde-containing waste with bisulfite before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methoxymethoxy)-5-methylbenzaldehyde
Reactant of Route 2
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2-(Methoxymethoxy)-5-methylbenzaldehyde

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